molecular formula C26H56N10 B1196660 Alexidine CAS No. 22573-93-9

Alexidine

Cat. No. B1196660
CAS RN: 22573-93-9
M. Wt: 508.8 g/mol
InChI Key: LFVVNPBBFUSSHL-UHFFFAOYSA-N
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Description

Alexidine is an antimicrobial of the bisbiguanide class . It is known for its antimicrobial properties and is used in various products for disinfection and antiseptic purposes .


Synthesis Analysis

Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics . Alexidine can be retained and analyzed on a BIST B+ mixed-mode stationary phase column using an analytical method with a simple mobile phase of water, Acetonitrile (MeCN), and a sulfuric acid as a buffer .


Molecular Structure Analysis

Alexidine (hydrochloride) has a molecular formula of C26H58Cl2N10, an average mass of 581.712 Da, and a monoisotopic mass of 580.422302 Da .


Chemical Reactions Analysis

The reaction of Alexidine with Sodium Hypochlorite results in the formation of aliphatic amines . The mixture of Alexidine and Sodium Hypochlorite resulted in a yellowish precipitate formation, the amount of which depended on Sodium Hypochlorite concentration .


Physical And Chemical Properties Analysis

Alexidine can be retained and analyzed on a BIST B+ mixed-mode stationary phase column using an analytical method with a simple mobile phase of water, Acetonitrile (MeCN), and a sulfuric acid as a buffer . This analysis method can be detected using UV at 200 nm .

Scientific Research Applications

Antibacterial Properties Against Acinetobacter baumannii

Alexidine dihydrochloride (ADH) has been identified as a compound with significant antibacterial properties against Acinetobacter baumannii , a pathogen designated by the WHO as a priority for drug discovery due to its resistance to carbapenems . ADH has shown potential in inhibiting biofilm formation by 93% and eradicating pre-formed biofilms by 60–77.4%, which is crucial for tackling infections in hospital settings .

Broad-Spectrum Antifungal Activities

ADH exhibits broad-spectrum antifungal activities against various fungal pathogens, including Candida albicans , Aspergillus fumigatus , and Cryptococcus neoformans . Its ability to eradicate biofilms growing in mouse central venous catheters in vivo highlights its potential as a pan-antifungal drug, especially against drug-resistant fungi like Candida auris .

Biofilm Prevention and Eradication

The compound has been shown to prevent the growth of biofilms, which are often resistant to conventional treatments and are a major cause of infection relapses. Alexidine’s efficacy in biofilm eradication could lead to significant advancements in the treatment of device-associated infections .

Synergistic Effects with Other Antimicrobials

Research suggests that Alexidine can potentiate the efficacy of other antimicrobial agents, such as fluconazole, against biofilms. This synergistic effect could be beneficial in developing combination therapies for more effective treatment outcomes .

Low Mammalian Cell Toxicity

An important aspect of Alexidine’s potential as a therapeutic agent is its low toxicity to mammalian cells. This property is essential for ensuring patient safety while using the compound in higher concentrations necessary for treating infections .

Suppression of Bacterial Membrane-Induced Cell Activation

Alexidine has been found to suppress bacterial membrane-induced cell activation at concentrations significantly lower than those used in topical applications. This indicates its potential for use in systemic applications where controlling the immune response to bacterial infections is critical .

Safety And Hazards

When handling Alexidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Alexidine dihydrochloride was recently proposed as a potential alternative to 2% chlorhexidine as it possesses similar antimicrobial properties, expresses substantivity and does not produce p-chloroaniline when mixed with sodium hypochlorite . Further investigations at the molecular level revealed the downregulation of biofilm-associated genes when exposed to Alexidine .

properties

IUPAC Name

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVNPBBFUSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1715-30-6 (di-hydrochloride)
Record name Alexidine [USAN:INN]
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DSSTOX Substance ID

DTXSID4048482
Record name Alexidine
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Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Available as alexidine dihydrochloride, a solid; [MSDSonline]
Record name Alexidine
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Product Name

Alexidine

CAS RN

22573-93-9
Record name Alexidine
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Record name Alexidine [USAN:INN]
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Record name Alexidine
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Record name Alexidine
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Record name ALEXIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
HS Kim, S Woo Chang, SH Baek, SH Han… - International journal of …, 2013 - nature.com
… the antimicrobial activity of 1% alexidine with that of 2% … in 2% chlorhexidine or 1% alexidine solutions for 5 and 10 min, … 2% chlorhexidine- or 1% alexidine-soaked groups than in the …
Number of citations: 53 www.nature.com
WR Roberts, M Addy - Journal of Clinical Periodontology, 1981 - Wiley Online Library
… of all antiseptics, although alexidine and hexetidine were the least … pyridinium chloride after 3 hours, alexidine after 5 hours and … , to 3 hours for alexidine and alexidine and to 5 hours for …
Number of citations: 245 onlinelibrary.wiley.com
H Alizadeh, S Neelam, HD Cavanagh - Eye & contact lens, 2009 - ncbi.nlm.nih.gov
… However, a higher concentration of Alexidine (100 μg/mL) is required to kill … of Alexidine are comparable with chlorhexidine. We have also demonstrated that both Alexidine and …
Number of citations: 31 www.ncbi.nlm.nih.gov
M Zorko, R Jerala - Journal of antimicrobial chemotherapy, 2008 - academic.oup.com
… Alexidine and chlorhexidine bind not only to LPS but also to LTA from Gram-positive bacteria. Alexidine has a higher affinity than chlorhexidine for both compounds. Calorimetric titration …
Number of citations: 112 academic.oup.com
JA CHAWNER, P Gilbert - Journal of Applied Microbiology, 1989 - academic.oup.com
… the related biguanide antiseptics, alexidine or vantocil. Alexidine promoted a significantly faster … lipid vesicles and pure phospholipid vesicles showed alexidine to share with vantocil the …
Number of citations: 104 academic.oup.com
TM Da Silva, FRF Alves, MTS Lutterbach, MM Paiva… - BDJ open, 2018 - nature.com
… root canal irrigant revealed another candidate - alexidine (ALX). This … Alexidine is used as a disinfectant in contact lens solutions … Another important advantage of alexidine is that its …
Number of citations: 15 www.nature.com
KW Yip, E Ito, X Mao, PYB Au, DW Hedley… - Molecular cancer …, 2006 - AACR
… The objective of this current study was to evaluate alexidine … Alexidine dihydrochloride did not interfere with the activities of … Alexidine dihydrochloride–induced mitochondrial damage …
Number of citations: 76 aacrjournals.org
M Addy, WR Roberts - Journal of clinical periodontology, 1981 - Wiley Online Library
… use of Chlorhexidine and alexidine. However, for both Chlorhexidine and alexidine the extent and … The aim of this study was to compare the in vitro and in vivo staining of alexidine and …
Number of citations: 88 onlinelibrary.wiley.com
JA Chawner, P Gilbert - International journal of pharmaceutics, 1989 - Elsevier
… alexidine and chlorhexidine, were investigated. Rates of onset of membrane damage were faster following alexidine … to ‘C-type’, alexidine demonstrated additional high affinity uptake (‘…
Number of citations: 34 www.sciencedirect.com
Z Mamouei, A Alqarihi, S Singh, S Xu, MK Mansour… - Msphere, 2018 - Am Soc Microbiol
… In summary, our HTS identified alexidine dihydrochloride to have profound activity against various growth forms of fungi: planktonic, biofilm, and biofilm dispersal. AXD was fungicidal to …
Number of citations: 38 journals.asm.org

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